molecular formula C17H22N4S B12264837 1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(2,3-dimethylphenyl)piperazine

1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(2,3-dimethylphenyl)piperazine

Cat. No.: B12264837
M. Wt: 314.5 g/mol
InChI Key: UFPJXMFQPGQSNF-UHFFFAOYSA-N
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Description

1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(2,3-dimethylphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(2,3-dimethylphenyl)piperazine typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclopropylamine with carbon disulfide and hydrazine hydrate under reflux conditions.

    Attachment of the Piperazine Ring: The synthesized thiadiazole derivative is then reacted with 2,3-dimethylphenylpiperazine in the presence of a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(2,3-dimethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(2,3-dimethylphenyl)piperazine has been studied for various scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacological agent due to its biological activity.

    Biological Studies: Investigation of its effects on cellular pathways and molecular targets.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(2,3-dimethylphenyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine
  • 1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(2-methylphenyl)piperazine

Uniqueness

1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(2,3-dimethylphenyl)piperazine is unique due to the presence of both the cyclopropyl and dimethylphenyl groups, which may confer specific biological activities and chemical properties not found in similar compounds.

Properties

Molecular Formula

C17H22N4S

Molecular Weight

314.5 g/mol

IUPAC Name

2-cyclopropyl-5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1,3,4-thiadiazole

InChI

InChI=1S/C17H22N4S/c1-12-4-3-5-15(13(12)2)20-8-10-21(11-9-20)17-19-18-16(22-17)14-6-7-14/h3-5,14H,6-11H2,1-2H3

InChI Key

UFPJXMFQPGQSNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NN=C(S3)C4CC4)C

Origin of Product

United States

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